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molecular formula C20H21N3O4S B8745002 4-Methoxy-N-(5-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-2,3-dihydro-1H-inden-2-yl)benzenesulfonamide CAS No. 114149-42-7

4-Methoxy-N-(5-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-2,3-dihydro-1H-inden-2-yl)benzenesulfonamide

Cat. No. B8745002
M. Wt: 399.5 g/mol
InChI Key: BSXFYFMTUPKQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04929754

Procedure details

5.0 g (12 mmol) of methyl 4-(2-p-methoxybenzenesulphonamido-indan-5-yl)-4-oxobutyrate and 3.0 g (60 mmol) of 99% hydrazine hydrate in 25 ml of glacial acetic acid are boiled for 30 minutes. The mixture is evaporated, water is added to the residue, and the reaction product is filtered off with suction and recrystallised from n-propanol.
Name
methyl 4-(2-p-methoxybenzenesulphonamido-indan-5-yl)-4-oxobutyrate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([NH:12][CH:13]2[CH2:21][C:20]3[C:15](=[CH:16][CH:17]=[C:18]([C:22](=O)[CH2:23][CH2:24][C:25]([O:27]C)=O)[CH:19]=3)[CH2:14]2)(=[O:11])=[O:10])=[CH:5][CH:4]=1.O.[NH2:31][NH2:32]>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([NH:12][CH:13]2[CH2:21][C:20]3[C:15](=[CH:16][CH:17]=[C:18]([C:22]4[CH2:23][CH2:24][C:25](=[O:27])[NH:31][N:32]=4)[CH:19]=3)[CH2:14]2)(=[O:11])=[O:10])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
methyl 4-(2-p-methoxybenzenesulphonamido-indan-5-yl)-4-oxobutyrate
Quantity
5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)NC1CC2=CC=C(C=C2C1)C(CCC(=O)OC)=O
Name
Quantity
3 g
Type
reactant
Smiles
O.NN
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is evaporated
ADDITION
Type
ADDITION
Details
water is added to the residue
FILTRATION
Type
FILTRATION
Details
the reaction product is filtered off with suction
CUSTOM
Type
CUSTOM
Details
recrystallised from n-propanol

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)S(=O)(=O)NC1CC2=CC=C(C=C2C1)C=1CCC(NN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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